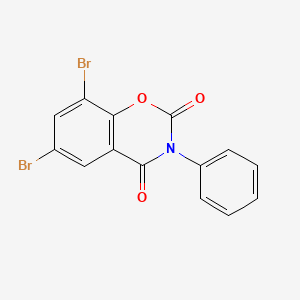![molecular formula C19H23NO B12563747 Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)- CAS No. 192214-04-3](/img/structure/B12563747.png)
Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, ®- is a chiral compound featuring a pyrrolidine ring substituted with phenylmethoxy and phenylmethyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functionalization of the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, ®- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the phenylmethoxy and phenylmethyl groups.
Pyrrolizine: A related compound with a fused ring system.
Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.
Uniqueness
Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, ®- is unique due to its specific substitution pattern, which imparts distinct stereochemistry and biological activity. This makes it a valuable scaffold for drug discovery and other applications .
Properties
CAS No. |
192214-04-3 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-(phenylmethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C19H23NO/c1-3-7-17(8-4-1)13-20-12-11-19(14-20)16-21-15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m1/s1 |
InChI Key |
ZVSKKSBPQCZVOZ-LJQANCHMSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC1COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)

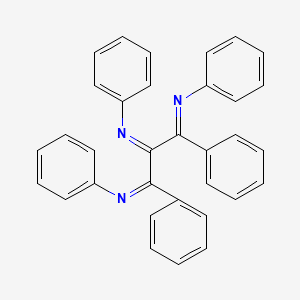
![6-(2-Methylphenyl)-3-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12563681.png)
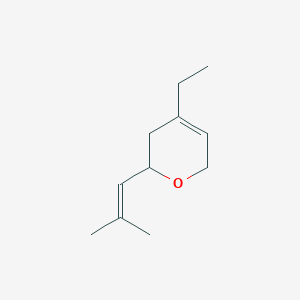
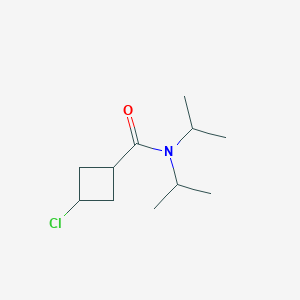

![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
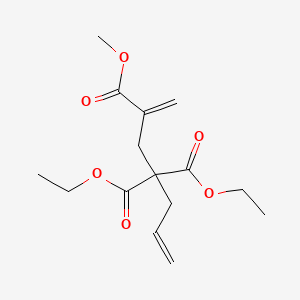
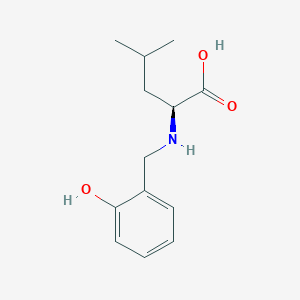
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)
